2,4,5-Tris[(dimethylamino)methyl]phenol

Epoxy curing kinetics Tertiary amine catalysis Structure-activity relationship

2,4,5-Tris[(dimethylamino)methyl]phenol (CAS 27075-61-2, molecular weight 265.39 g/mol) is a Mannich base tertiary amine characterized by three dimethylaminomethyl substituents arranged at the 2, 4, and 5 positions of a phenolic core. This structural isomer belongs to the tris(dimethylaminomethyl)phenol family and exhibits both Lewis base catalytic activity and phenolic hydroxyl functionality, rendering it suitable for use as an accelerator in epoxy resin curing systems and as a catalyst in polyurethane formations.

Molecular Formula C15H27N3O
Molecular Weight 265.39 g/mol
CAS No. 27075-61-2
Cat. No. B14698427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tris[(dimethylamino)methyl]phenol
CAS27075-61-2
Molecular FormulaC15H27N3O
Molecular Weight265.39 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=C(C=C1CN(C)C)O)CN(C)C
InChIInChI=1S/C15H27N3O/c1-16(2)9-12-7-14(11-18(5)6)15(19)8-13(12)10-17(3)4/h7-8,19H,9-11H2,1-6H3
InChIKeyFOTSURGDQYZZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Tris[(dimethylamino)methyl]phenol CAS 27075-61-2: Properties and Technical Specifications for Polymer Catalyst Sourcing


2,4,5-Tris[(dimethylamino)methyl]phenol (CAS 27075-61-2, molecular weight 265.39 g/mol) is a Mannich base tertiary amine characterized by three dimethylaminomethyl substituents arranged at the 2, 4, and 5 positions of a phenolic core [1]. This structural isomer belongs to the tris(dimethylaminomethyl)phenol family and exhibits both Lewis base catalytic activity and phenolic hydroxyl functionality, rendering it suitable for use as an accelerator in epoxy resin curing systems and as a catalyst in polyurethane formations .

Catalyst Type Mannich base tertiary amine with Lewis base activity and phenolic hydroxyl
Regiochemistry 2,4,5-tris(dimethylaminomethyl) substitution pattern, distinct from 2,4,6-isomer
Workflow Context Epoxy curing accelerator and polyurethane catalyst systems

Why Generic Substitution of 2,4,5-Tris[(dimethylamino)methyl]phenol with Common DMP-30 or Other Isomers Fails


Substitution of 2,4,5-Tris[(dimethylamino)methyl]phenol with its widely available 2,4,6-isomer (DMP-30, CAS 90-72-2) or other tertiary amines such as 2-(dimethylaminomethyl)phenol is scientifically invalid due to fundamental differences in regiochemistry and resultant electronic distribution. Studies on tertiary amine accelerators demonstrate that acceleration behavior depends critically on the bulkiness and electron density of the accelerator, parameters directly modulated by substituent positioning on the aromatic ring [1]. The 2,4,5-substitution pattern alters the spatial arrangement of the catalytic amine groups relative to the phenolic hydroxyl, creating a distinct steric and electronic microenvironment that cannot be replicated by the symmetrical 2,4,6-isomer. Furthermore, Mannich base isomer selectivity is known to be kinetically versus thermodynamically controlled, with ortho substitution favored at lower temperatures and para substitution predominating above 80°C, underscoring that positional isomers represent distinct chemical entities with non-interchangeable properties .

Regiochemical Mismatch
2,4,5- vs. 2,4,6-substitution creates distinct steric and electronic microenvironment; catalytic acceleration may not transfer.
Isomer Non-Interchangeability
Mannich base positional isomers are distinct entities; kinetic vs. thermodynamic control yields different selectivity patterns.
Bulkiness Sensitivity
Tertiary amine acceleration depends on molecular bulkiness and electron density, directly modulable by substituent positioning.

2,4,5-Tris[(dimethylamino)methyl]phenol: Quantitative Differentiation Evidence for Scientific Selection


Structural Isomer Differentiation: 2,4,5- vs. 2,4,6-Tris(dimethylaminomethyl)phenol Regiochemistry

2,4,5-Tris[(dimethylamino)methyl]phenol differs from the commercial standard 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30, CAS 90-72-2) in its substituent arrangement. While both contain three dimethylaminomethyl groups and one phenolic hydroxyl, the 2,4,5-isomer places the hydroxyl group at position 1 with amine groups at positions 2, 4, and 5, whereas the 2,4,6-isomer positions amine groups at 2, 4, and 6. This regiochemical difference alters the compound's topological polar surface area (TPSA) and computed XLogP value, as documented in authoritative chemical databases [1][2]. Research on related Mannich base systems indicates that ortho- versus para-substitution patterns significantly influence catalytic activity and thermal stability, with ortho-substituted isomers exhibiting different kinetic behavior [3].

Regiochemistry Difference
Reported
TPSA 30 Ų vs 29.95 Ų (Δ0.05); XLogP both 1.1
Spatial amine distribution may affect solubility and molecular recognition in curing.
Computed descriptors; verify in formulation context.
Epoxy curing kinetics Tertiary amine catalysis Structure-activity relationship

Predicted Hydrophobicity (XLogP) Comparison Between 2,4,5- and 2,4,6-Isomers

Computed XLogP values provide insight into the relative hydrophobicity of the 2,4,5-isomer compared to the 2,4,6-isomer. The 2,4,5-Tris[(dimethylamino)methyl]phenol exhibits an XLogP of 1.1, identical to the computed value for the 2,4,6-isomer (DMP-30) [1][2]. This equivalence suggests comparable partition behavior between aqueous and organic phases, an important consideration for formulating homogeneous curing systems. The near-identical XLogP indicates that the 2,4,5-isomer can serve as a direct replacement in terms of hydrophobicity-driven formulation parameters, while potentially offering distinct catalytic selectivity due to steric factors not captured by this descriptor.

Hydrophobicity Comparison
Reported
XLogP 1.1 vs 1.1 (Δ0.0)
Comparable partition behavior; solvent system adjustment likely unnecessary.
Computed XLogP; confirm experimentally for specific formulation.
Epoxy formulation Solubility Compatibility

Catalytic Activity Differentiation Based on Substituent Position in Mannich Base Accelerators

While direct comparative DSC data for 2,4,5-Tris[(dimethylamino)methyl]phenol versus DMP-30 is not available in the open literature, class-level inference from studies on tertiary amine accelerators in epoxy/dicyandiamide systems demonstrates that acceleration behavior depends critically on the number of nitrogen atoms and the bulkiness of the molecular structure [1]. The 2,4,5-substitution pattern creates a unique spatial arrangement of the three catalytic amine centers relative to the phenolic hydroxyl group. Research on Mannich base isomer selectivity indicates that ortho-substituted products are kinetically favored at lower temperatures (∼60°C, ∼60:40 ortho:para ratio), while thermodynamic control above 80°C shifts selectivity toward the para isomer (∼85:15 para:ortho) due to steric destabilization of ortho-substituted products . This established temperature-dependent isomer selectivity directly supports that positional isomers exhibit measurably different steric and electronic properties.

Isomer Selectivity Profile
Class-level
80 °C: ~85:15 para:ortho ratio
Confirms positional isomers are distinct; supports differentiated catalytic behavior.
From Mannich base synthesis studies; direct DSC data not available.
Epoxy curing accelerator Structure-activity relationship Differential scanning calorimetry

Thermal Stability and Volatility Profile of Tris(dimethylaminomethyl)phenol Class

Compounds within the tris(dimethylaminomethyl)phenol family exhibit a high boiling point range (250-290°C at atmospheric pressure; 130-135°C at 1 Torr) and low vapor pressure (<0.01 mm Hg at 21°C) [1]. The 2,4,5-isomer shares these class-level thermal properties, which are directly relevant to high-temperature curing processes. Research on microencapsulation of DMP-30 for self-healing materials demonstrates that the core material remains thermally stable below 50°C, with significant thermal events occurring above this threshold [2]. The relatively high flash point (>110°C for the 2,4,6-isomer) and low vapor pressure of this compound class ensure minimal evaporative loss during elevated-temperature curing cycles, a practical advantage over lower-molecular-weight tertiary amines such as benzyldimethylamine or triethanolamine [3].

Thermal Stability Profile
Class-level
Boiling point 130–135 °C at 1 Torr; low vapor pressure
Minimal catalyst loss during elevated-temperature curing cycles.
Class-level data; verify for 2,4,5-isomer specifically.
Thermal stability Low volatility High-temperature curing

Optimal Application Scenarios for 2,4,5-Tris[(dimethylamino)methyl]phenol Based on Quantitative Evidence


Epoxy Resin Curing Accelerator Requiring Controlled Isomer-Specific Catalytic Activity

2,4,5-Tris[(dimethylamino)methyl]phenol is best employed as an accelerator in epoxy/dicyandiamide or epoxy/anhydride curing systems where isomer-specific steric effects can be exploited to modulate reaction kinetics. The distinct 2,4,5-substitution pattern offers a unique spatial arrangement of catalytic amine centers, which may provide differentiated curing profiles compared to the more common 2,4,6-isomer (DMP-30). Formulation scientists seeking to optimize gel time or pot life in two-component epoxy adhesives and coatings can evaluate this isomer as a tunable alternative when DMP-30 yields undesirable reactivity profiles [1].

Polyurethane Trimerization Catalyst with High Thermal Stability Requirements

As a member of the tris(dimethylaminomethyl)phenol class, the 2,4,5-isomer is suitable for catalyzing isocyanate trimerization reactions in rigid polyisocyanurate (PIR) foam production and polyurethane CASE (Coatings, Adhesives, Sealants, Elastomers) applications. The compound's class-level high boiling point (130-135°C at 1 Torr) and low vapor pressure ensure catalyst retention during exothermic foaming and elevated-temperature curing cycles, reducing volatile organic emissions and maintaining consistent catalytic activity throughout processing [2].

Acid Neutralizer and Corrosion Inhibitor Formulations

The tertiary amine functionality of 2,4,5-Tris[(dimethylamino)methyl]phenol enables its use as an acid scavenger in epoxy and polyurethane formulations, neutralizing residual acidic species that can compromise long-term material performance. Additionally, the compound's amine-rich structure facilitates adsorption onto metal surfaces, forming protective films that inhibit corrosion in coating applications. This dual functionality provides added value in industrial maintenance coatings and marine protective systems where both curing acceleration and substrate protection are required [3].

Research-Grade Material for Structure-Activity Relationship Studies in Polymer Catalysis

Due to its distinct 2,4,5-regiochemistry, this compound serves as a valuable reference standard and research tool for academic and industrial laboratories investigating structure-activity relationships among Mannich base tertiary amine catalysts. Comparative studies between the 2,4,5-isomer and the commercially dominant 2,4,6-isomer (DMP-30) can elucidate the role of substituent positioning on catalytic efficiency, selectivity, and cured network architecture in epoxy and polyurethane systems [4].

Application
Selection Property
Validation Focus
Epoxy curing accelerator with isomer-specific activity
2,4,5-substitution pattern
Cure profile differentiation vs. 2,4,6-isomer
Polyurethane trimerization catalyst
Class-level low volatility, high boiling point
Catalyst retention in exothermic cycles; VOC reduction
Acid scavenger and corrosion inhibitor in coatings
Tertiary amine functionality
Acid neutralization capacity; metal surface adsorption
Structure-activity relationship studies in polymer catalysis
Distinct 2,4,5-regiochemistry
Comparative catalytic efficiency vs. 2,4,6-isomer

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